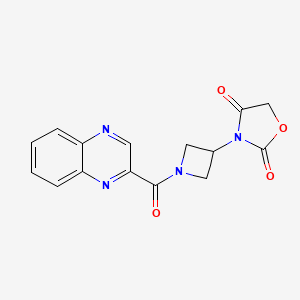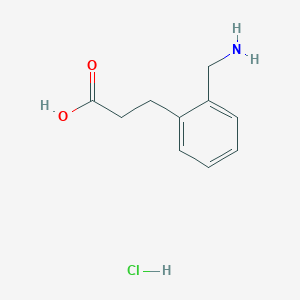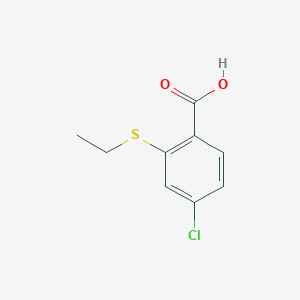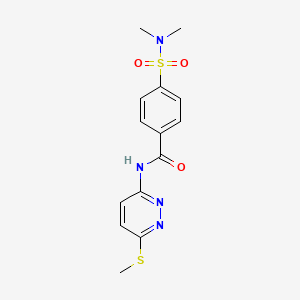
(2,4,5-Trimethoxyphenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,4,5-Trimethoxyphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 42365-70-8 . It belongs to the family of phenethylamines. The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H15NO3.ClH/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11;/h4-5H,6,11H2,1-3H3;1H . This indicates that the compound has a molecular weight of 233.69 and its molecular formula is C10H16ClNO3. Physical And Chemical Properties Analysis
“(2,4,5-Trimethoxyphenyl)methanamine hydrochloride” is a powder that is stored at room temperature . The compound has a molecular weight of 233.69 .Wissenschaftliche Forschungsanwendungen
Oxidative Transformations
Johnson et al. (2010) explored the reactions of (2,4,5-trimethoxyphenyl)(2-hydroxyphenyl)methanone with ceric ammonium nitrate, yielding xanthone derivatives, indicating its utility in synthesizing complex organic structures (Johnson et al., 2010).
Bromination Reactions
Çetinkaya et al. (2011) studied the selective O-demethylation during the bromination of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, leading to the production of bromophenol derivatives (Çetinkaya et al., 2011).
Synthesis of Antidepressants
Vukics et al. (2002) reported an improved industrial synthesis of sertraline hydrochloride, a potent antidepressant, using (2,4,5-trimethoxyphenyl)methanamine hydrochloride as an intermediate (Vukics et al., 2002).
Conformational Studies in Medicinal Chemistry
Mclean et al. (2006) designed a conformationally restricted analogue of mescaline using a 5-HT(2A) receptor model, showcasing the role of (2,4,5-trimethoxyphenyl)methanamine hydrochloride in designing potent psychoactive compounds (Mclean et al., 2006).
Hydrogenation Reactions in Organic Synthesis
Karabuğa et al. (2015) explored the utility of (4-phenylquinazolin-2-yl)methanamine, derived from (2,4,5-trimethoxyphenyl)methanamine hydrochloride, in efficient transfer hydrogenation reactions (Karabuğa et al., 2015).
Novelty in Polylactide Synthesis
Kwon et al. (2015) reported the synthesis of zinc(II) complexes with (2,4,5-trimethoxyphenyl)methanamine hydrochloride derivatives as pre-catalysts for producing heterotactic-enriched polylactide, highlighting its application in polymer chemistry (Kwon et al., 2015).
Functionalized Cyclopentenediones Synthesis
Egorov et al. (2019) synthesized new derivatives using (2,4,5-trimethoxyphenyl)methanamine hydrochloride, contributing to diverse organic syntheses (Egorov et al., 2019).
Antioxidant Property Analysis
Çetinkaya et al. (2012) synthesized and analyzed the antioxidant properties of derivatives of (2,4,5-trimethoxyphenyl)methanamine hydrochloride, indicating its potential in pharmaceutical applications (Çetinkaya et al., 2012).
Development of Serotonin Agonists
Sniecikowska et al. (2019) designed novel serotonin 5-HT1A receptor-biased agonists using derivatives of (2,4,5-trimethoxyphenyl)methanamine hydrochloride for potential antidepressant applications (Sniecikowska et al., 2019).
Synthesis and Mechanistic Studies
Zhou and Li (2019) conducted a study on the synthesis and mechanism of 1,4-benzodiazepine-2,5-diones from diphenylamine, revealing the complex reactions and pathways involving (2,4,5-trimethoxyphenyl)methanamine hydrochloride (Zhou & Li, 2019).
In Vivo Metabolism and Pharmacological Studies
Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine, structurally similar to (2,4,5-trimethoxyphenyl)methanamine hydrochloride, in rats, contributing to pharmacokinetics research (Kanamori et al., 2002).
Neurochemical Effects in Drug Action
Naplekova et al. (2017) examined the neurochemical effects of a compound structurally related to (2,4,5-trimethoxyphenyl)methanamine hydrochloride, providing insights into its potential effects on brain chemistry (Naplekova et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and keeping the container tightly closed .
Wirkmechanismus
Mode of Action
It’s structurally similar to 2c-o, a phenethylamine of the 2c family . 2C-O has been reported to potentiate the action of mescaline when employed as a pretreatment . This suggests that (2,4,5-Trimethoxyphenyl)methanamine hydrochloride might interact with its targets in a similar manner, but this needs to be confirmed by further studies.
Eigenschaften
IUPAC Name |
(2,4,5-trimethoxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11;/h4-5H,6,11H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVJQUJDCOBUPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,5-Trimethoxyphenyl)methanamine hydrochloride | |
CAS RN |
42365-70-8 |
Source


|
| Record name | (2,4,5-trimethoxyphenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2377658.png)



![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine](/img/structure/B2377662.png)



![N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2377670.png)
![(E)-4-(Dimethylamino)-1-[3-[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]pyrrolidin-1-yl]but-2-en-1-one](/img/structure/B2377672.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2377674.png)
![2-[4-(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2377675.png)